molecular formula C21H24N2O B15208477 4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one CAS No. 88561-25-5

4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one

Cat. No.: B15208477
CAS No.: 88561-25-5
M. Wt: 320.4 g/mol
InChI Key: CIROAWAPDGBJSL-UHFFFAOYSA-N
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Description

4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one is a synthetic small molecule provided as a high-purity compound for scientific research and development. This isoquinolinone derivative is structurally related to a class of compounds that have demonstrated significant potential in medicinal chemistry research, particularly as scaffolds for developing biologically active molecules . While the specific biological profile of this compound is a subject of ongoing investigation, its core structure is associated with diverse pharmacological activities. Research on analogous isoquinolinone derivatives has shown promise in several therapeutic areas, including the development of antagonists for lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in neuropathic and inflammatory pain pathways . Other related structures have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating activity against clinically relevant mutant strains . The compound features a benzyl group at the 4-position and a 3-(dimethylamino)propyl side chain at the 2-position, making it a valuable intermediate for structure-activity relationship (SAR) studies and for exploring novel mechanisms of action in various disease models. Researchers can utilize this compound as a building block for synthetic chemistry, a reference standard in analytical studies, or a lead compound in drug discovery programs. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct appropriate safety assessments and handle the material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

88561-25-5

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

4-benzyl-2-[3-(dimethylamino)propyl]isoquinolin-1-one

InChI

InChI=1S/C21H24N2O/c1-22(2)13-8-14-23-16-18(15-17-9-4-3-5-10-17)19-11-6-7-12-20(19)21(23)24/h3-7,9-12,16H,8,13-15H2,1-2H3

InChI Key

CIROAWAPDGBJSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C2C1=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Isoquinolinone Skeleton Construction

Metal-Free C–H/N–H Functionalization

The isoquinolin-1(2H)-one core can be rapidly assembled via hypervalent iodine(III)-mediated intramolecular cyclization. As demonstrated by, phenethylamide precursors undergo oxidative C–H/N–H coupling using phenyliodine diacetate (PIDA) at room temperature, forming six-membered rings in under 1 minute with yields exceeding 80%. This method eliminates transition metals, making it advantageous for pharmaceutical synthesis where metal residues are problematic. Substrates bearing electron-donating groups (e.g., methoxy) exhibit enhanced reactivity due to increased nucleophilicity at the amide nitrogen.

Bischler-Napieralski Cyclization

Traditional approaches employ Bischler-Napieralski cyclization of phenethylamides using POCl₃ or PCl₅ as dehydrating agents. While effective for constructing the isoquinoline scaffold, this method often requires harsh conditions (refluxing toluene, 110°C) and yields (60–75%) lower than metal-free alternatives. However, it remains valuable for introducing substituents at the C-1 position prior to oxidation to the ketone.

Table 1: Comparison of Core Formation Methods
Method Conditions Yield (%) Key Advantages
PIDA-mediated cyclization RT, 1 min, CH₂Cl₂ 80–92 Metal-free, rapid, high atom economy
Bischler-Napieralski Toluene, 110°C, 6–8 hr 60–75 Compatibility with electron-rich substrates

Installation of the 3-(Dimethylamino)propyl Side Chain

Buchwald-Hartwig Amination

The 3-(dimethylamino)propyl group is introduced via palladium-catalyzed coupling of 2-bromoisoquinolinones with N-methyl-3-aminopropionitrile. As detailed in, optimized conditions employ Pd(OAc)₂/XPhos with Cs₂CO₃ in 1,4-dioxane at 100°C, achieving 71–73% yield. Key challenges include avoiding over-alkylation of the dimethylamino group, which is mitigated by using a slight excess (1.2 equiv.) of the amine precursor.

Reductive Amination

Alternative pathways involve reductive amination of 2-(3-oxopropyl)isoquinolinones with dimethylamine. Sodium cyanoborohydride in methanol at pH 5–6 provides the tertiary amine in 65% yield. While operationally simple, this method requires pre-installation of a ketone moiety, adding synthetic steps.

Table 2: Side Chain Introduction Methods
Method Conditions Yield (%) Purity (%)
Buchwald-Hartwig Pd(OAc)₂, XPhos, 100°C, 3 hr 71–73 ≥98
Reductive amination NaBH₃CN, MeOH, rt, 12 hr 65 95

Integrated Synthetic Routes

Sequential C–H Functionalization and Cross-Coupling

A convergent strategy combines metal-free cyclization with subsequent benzylation and amination:

  • Core formation : Phenethylamide → isoquinolinone via PIDA (92% yield).
  • Benzylation : SNAr with benzylmagnesium bromide (85% yield).
  • Amination : Buchwald-Hartwig coupling with N-methyl-3-aminopropionitrile (73% yield).
    This route achieves an overall yield of 57% with minimal purification steps.

Linear Approach via Bischler-Napieralski

Traditional linear synthesis:

  • Bischler-Napieralski cyclization (70% yield).
  • Benzylation via Ullmann coupling (50% yield).
  • Reductive amination (65% yield).
    Overall yield drops to 23%, highlighting the superiority of metal-free methods.

Industrial-Scale Considerations

The patent CN114573569A emphasizes cost-effective production by replacing N-methyl-N’-tetrahydrofuranoylpropanediamine with N-methyl-3-aminopropionitrile, reducing raw material costs by 40%. Critical process parameters include:

  • Temperature control : Maintaining 100°C during amination prevents Pd catalyst decomposition.
  • Solvent selection : 1,4-Dioxane outperforms DMF in minimizing side reactions.
  • Purification : Column chromatography on SiO₂ with petroleum ether/ethyl acetate (3:1) ensures >99% purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzyl group enhances electron density in the aromatic system, enabling EAS at the C-5 and C-8 positions of the isoquinoline ring. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro derivative65%
HalogenationCl₂, FeCl₃, RT8-Chloro derivative72%

Mechanistic Insight : The dimethylamino propyl side chain acts as an electron-donating group, directing substitution to meta positions relative to itself.

Synthetic Preparation

The compound is synthesized via a multi-step protocol:

Key Data :

  • Solvent: MeCN/DCM

  • Catalysts: None required for alkylation step

  • Purity: >95% (confirmed by ¹H NMR)

Catalytic Coupling Reactions

The brominated derivative undergoes palladium-catalyzed cross-coupling:

ReactionConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C6-Aryl-substituted derivative85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene6-Amino-substituted derivative78%

Example :

  • Bromo intermediate 7o couples with (2,3-dihydrobenzo[b] dioxin-6-yl)boronic acid to form biaryl product 8 (85% yield) .

Reduction of Nitro Groups

  • Reagents : SnCl₂ in HCl/EtOH

  • Product : 6-Amino derivative (10 )

  • Yield : 89%

Quaternization of Dimethylamino Group

  • Reagents : Methyl iodide, CH₃CN, RT

  • Product : Quaternary ammonium salt

  • Application : Enhances water solubility for pharmacological studies .

Cyclization Reactions

Under Cu(I) catalysis, the compound participates in heterocycle formation:

  • Conditions : CuI, DIPEA, DMF, 100°C

  • Product : Indeno[1,2-c]isoquinolinone derivatives

  • Yield : 40–75%

Mechanism : Oxidative coupling between the isoquinoline nitrogen and adjacent carbonyl group .

Acid-Base Reactivity

The tertiary amine reacts with acids to form stable salts:

  • Reagents : HCl (g), Et₂O

  • Product : Hydrochloride salt

  • Use : Facilitates crystallization and storage .

Table 2: Solvent and Catalyst Systems

ReactionSolventCatalystTemperature
Core SynthesisMeCNNone90°C
Suzuki CouplingDMEPd(PPh₃)₄80°C
CyclizationDMFCuI100°C

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of materials with specific properties, such as dyes, polymers, or catalysts.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below highlights key structural differences and similarities between 4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one and related compounds:

Compound Name Core Structure Position 2 Substituent Position 4/3 Substituent Key Functional Groups Reference
This compound Isoquinolin-1(2H)-one 3-(Dimethylamino)propyl 4-Benzyl Amine, Benzyl Target
3-(4-(Dimethylamino)phenyl)-2-(phenylamino)isoquinolin-1(2H)-one Isoquinolin-1(2H)-one Phenylamino 4-(Dimethylamino)phenyl Amine, Aryl
3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one Isoindolin-1-one 4-Methylbenzyl 3-Benzyl, 3-Hydroxy Hydroxy, Benzyl
3-Oxocitalopram Isobenzofuran-1(3H)-one 3-(Dimethylamino)propyl, 4-Fluorophenyl 6-Cyano Cyano, Fluorophenyl, Amine
1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one Isoquinolin-6(2H)-one Methyl 3-Hydroxybenzoyl Hydroxy, Acyl

Key Observations :

  • Core Structure: The target compound shares the isoquinolinone core with analogues in and , whereas 3-oxocitalopram () and the isoindolinone derivative () have distinct heterocyclic backbones. Isoindolinones (e.g., compound 1l) lack the fused benzene ring of isoquinolinones, reducing aromatic conjugation .
  • Substituent Positioning: The 3-(dimethylamino)propyl chain in the target compound is analogous to that in 3-oxocitalopram but attached to an isoquinolinone instead of a benzofuran . This difference may alter electronic properties and metabolic stability.

Physicochemical and Spectral Properties

  • Melting Points: The isoindolinone derivative (1l) melts at 149–152°C, while isoquinolinones generally exhibit higher melting points due to increased rigidity .
  • IR Spectroscopy: Hydroxyisoindolinones (e.g., 1l) show strong O–H stretches at ~3332 cm⁻¹, absent in the target compound, which would instead display N–H or C–N stretches from the dimethylamino group .

Pharmacological and Functional Implications

    Q & A

    Q. Table 1. Comparison of Synthetic Methods

    MethodCatalystSolventTemperature/TimeYieldReference
    Pd-catalyzed couplingPdCl₂EtOH79°C, 12–24 hrs60–75%
    Microwave-assistedInCl₃Solvent-free360 W, 5 min63%
    Acyl chloride couplingDMAP/K₂CO₃DioxaneReflux, 6–8 hrs50–80%

    Advanced: How can researchers optimize palladium-catalyzed coupling reactions to minimize byproduct formation?

    Methodological Answer:
    Byproduct formation in Pd-catalyzed reactions can be mitigated by:

    • Ligand design : Use of bulky ligands (e.g., PPh₃) to suppress β-hydride elimination.
    • Stoichiometric control : Maintain a 1.5:1 ratio of boronic acid to propargylamide to ensure complete conversion .
    • Oxygen exclusion : Strict N₂ atmosphere prevents oxidation of intermediates .
    • Real-time monitoring : TLC or HPLC tracking of starting material consumption reduces over-reaction .

    Basic: What spectroscopic techniques are recommended for characterizing structural integrity?

    Methodological Answer:

    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dihydroisoquinolinone ring protons at δ 6.5–8.0 ppm) .
    • X-ray crystallography : Resolves stereochemistry and confirms fused-ring dihedral angles (e.g., 57.84° between aromatic systems) .
    • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 349.2 for C₂₂H₂₅N₂O) .

    Advanced: How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

    Methodological Answer:
    Discrepancies often arise from dynamic effects (e.g., rotational barriers or hydrogen bonding). Strategies include:

    • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., –OH groups in showed H-bonding shifts).
    • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .
    • Deuteration studies : Replace exchangeable protons (e.g., NH or OH) to simplify splitting patterns .

    Advanced: What methodological approaches evaluate the bioactivity of dihydroisoquinolinone derivatives against enzymatic targets?

    Methodological Answer:

    • Enzyme inhibition assays : Acetylcholinesterase (AChE) activity is measured via Ellman’s method (λ = 412 nm for thiocholine-DTNB complex) .
    • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86) .
    • Structure-activity relationships (SAR) : Vary substituents (e.g., acyl groups at position 2) to correlate electronic effects with IC₅₀ values .

    Advanced: How should researchers address contradictions in reaction yields between microwave-assisted and conventional thermal synthesis?

    Methodological Answer:
    Contradictions arise from differences in energy transfer efficiency. To resolve:

    • Kinetic profiling : Compare activation energies via Arrhenius plots.
    • Scale-up validation : Reproduce microwave yields at larger scales using flow reactors.
    • Byproduct analysis : Use LC-MS to identify degradation pathways under thermal stress .

    Basic: What crystallization techniques are effective for obtaining high-quality crystals for X-ray studies?

    Methodological Answer:

    • Solvent diffusion : Layer di-isopropylether over CH₂Cl₂ solutions to induce slow nucleation .
    • Temperature gradient : Gradual cooling from 50°C to 4°C enhances crystal lattice integrity.
    • Seeding : Introduce microcrystals to control polymorphism .

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